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Introduction

In neuroscience research, particularly in the study of synaptic transmission and neuronal
circuitry, the ability to isolate specific neurotransmitter currents is paramount. Gamma-
aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous
system, and its signaling is crucial for maintaining the balance of neuronal activity. To study
GABAergic currents in isolation, it is essential to block the excitatory currents mediated by
glutamate receptors. This document provides detailed application notes and protocols for
utilizing 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a potent antagonist of a-amino-3-
hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, to effectively isolate
GABAergic currents for electrophysiological studies.

CNQX is a competitive antagonist of AMPA and kainate receptors, two of the major types of
ionotropic glutamate receptors responsible for fast excitatory synaptic transmission.[1][2][3][4]
By blocking these receptors, CNQX allows for the selective recording of inhibitory postsynaptic
currents (IPSCs) mediated by GABA receptors.

Mechanism of Action

CNQX competitively binds to the glutamate binding site on AMPA and kainate receptors,
preventing their activation by the endogenous ligand glutamate. This blockade inhibits the influx
of cations (primarily Na* and Ca2*) that would typically lead to membrane depolarization.
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Consequently, the excitatory postsynaptic currents (EPSCs) are abolished, leaving the
GABAergic inhibitory postsynaptic currents (IPSCs) as the dominant synaptic events. It is
important to note that CNQX is also an antagonist at the glycine modulatory site on the NMDA
receptor complex, albeit with a lower potency.[1]

Data Presentation
Antagonist Properties

The following table summarizes the inhibitory constants (ICso) of CNQX and other related
guinoxaline derivatives for different glutamate receptor subtypes. This data is crucial for
selecting the appropriate antagonist and concentration for specific experimental needs.

. NMDA
AMPA Kainate
) Receptor
Antagonist Receptor ICso Receptor ICso . . Reference
(Glycine Site)
(M) (M)
ICso0 (UM)
CNQX 0.3 1.5 25
DNQX 0.5 2 40
NBQX 0.063 0.078 >1000

Note: The selectivity of these antagonists can vary depending on the specific subunit
composition of the receptors and the experimental conditions.

Experimental Protocols
Protocol 1: Preparation of CNQX Stock and Working
Solutions

Materials:
¢ CNQX powder or CNQX disodium salt (more water-soluble)
o Dimethyl sulfoxide (DMSO) or sterile deionized water (for disodium salt)

« Atrtificial cerebrospinal fluid (aCSF) or desired extracellular recording solution
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Procedure for CNQX (in DMSO):
e Stock Solution (10-20 mM):
o Accurately weigh the desired amount of CNQX powder.

o Dissolve the powder in high-quality DMSO to a final concentration of 10-20 mM. For
example, to make a 10 mM stock solution, dissolve 2.32 mg of CNQX (MW: 232.16 g/mol )
in 1 mL of DMSO.

o Vortex thoroughly to ensure complete dissolution.

o Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
The stock solution is stable for several months when stored properly.

e Working Solution (10-20 uM):
o On the day of the experiment, thaw an aliquot of the CNQX stock solution.

o Dilute the stock solution into the aCSF to the final desired working concentration. A
common working concentration for blocking AMPA/kainate receptors is 10 uM. For
example, to make 100 mL of 10 uM CNQX aCSF, add 100 pL of a 10 mM stock solution to
100 mL of aCSF.

o Ensure thorough mixing of the working solution before perfusion.
Procedure for CNQX Disodium Salt (in water):
e Stock Solution (10 mM):

o Dissolve CNQX disodium salt (MW: 276.12 g/mol ) in sterile deionized water to a final
concentration of 10 mM.

o Store in aliquots at -20°C.

e Working Solution (10 uM):
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o Dilute the aqueous stock solution directly into the aCSF to the final working concentration
of 10 uM.

Protocol 2: Whole-Cell Voltage-Clamp Recording of
GABAergic IPSCs in Brain Slices

This protocol outlines the steps for recording spontaneous inhibitory postsynaptic currents
(sIPSCs) from a neuron in a brain slice preparation.

Materials and Solutions:

Brain slice preparation of the region of interest.

e aCSF: (in mM) 124 NaCl, 2.5 KCI, 1.25 NaH2POa4, 26 NaHCOs, 10 D-glucose, 2 CaClz, 1
MgSOa. Bubble with 95% Oz / 5% COa.

« Internal solution for patch pipette (high chloride for inward currents at negative holding
potentials): (in mM) 140 CsCl, 10 HEPES, 2 MgClz, 0.2 EGTA, 2 Naz-ATP, 0.3 Na-GTP.
Adjust pH to 7.3 with CsOH.

o CNQX working solution (10 uM in aCSF).

e (Optional) D-AP5 (50 uM) to block NMDA receptors.

o (Optional) Tetrodotoxin (TTX, 0.5-1 uM) to block action potentials and record miniature
IPSCs (mIPSCs).

Procedure:

¢ Slice Preparation: Prepare acute brain slices (300-400 um thick) from the desired brain
region using a vibratome in ice-cold, oxygenated cutting solution.

o Slice Recovery: Allow slices to recover for at least 1 hour at room temperature in oxygenated
aCSF.

o Patch-Clamp Setup: Transfer a slice to the recording chamber and continuously perfuse with
oxygenated aCSF at a rate of 2-3 mL/min.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7803732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

» Cell Identification: Identify a target neuron using differential interference contrast (DIC)
microscopy.

» Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from the target neuron
in voltage-clamp mode.

» Baseline Recording: Record baseline synaptic activity at a holding potential of -70 mV. At this
potential, with a high chloride internal solution, GABAergic IPSCs will appear as inward
currents.

o Application of Antagonists:

o Switch the perfusion to aCSF containing 10 uM CNQX. To ensure complete blockade of
ionotropic glutamate receptors, 50 uM D-AP5 can also be included.

o Allow at least 5-10 minutes for the drugs to equilibrate in the recording chamber.
e Recording of GABAergic IPSCs:

o Record the isolated sIPSCs. The inward currents observed should be mediated by GABA-
A receptors.

o To confirm that the recorded currents are indeed GABAergic, a GABA-A receptor
antagonist such as bicuculline (10-20 uM) or gabazine (SR-95531, 5-10 uM) can be co-
applied at the end of the experiment, which should abolish the sIPSCs.

Important Considerations:

o Paradoxical Excitation: In some brain regions and developmental stages, CNQX has been
observed to paradoxically increase the frequency of sIPSCs. This effect is independent of its
action on ionotropic glutamate receptors and is thought to be due to the depolarization of
inhibitory interneurons. This effect is sensitive to the sodium channel blocker tetrodotoxin
(TTX), indicating it is dependent on action potentials. Researchers should be aware of this
potential confound and may consider using TTX to record miniature IPSCs (mIPSCs) if
studying presynaptic release mechanisms.
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e Holding Potential: To isolate GABA-A receptor-mediated currents, it is common to hold the
neuron at the reversal potential for glutamate currents (around 0 mV) or to use a high
chloride internal solution and hold at a negative potential (e.g., -70 mV) to record inward

chloride currents.

Visualizations
Signaling Pathway Blockade by CNQX
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Isolating
GABAergic Currents Using CNQX]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7803732#using-cngx-to-isolate-gabaergic-currents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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